molecular formula C8H4BrClN2O2 B12989433 4-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid

4-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid

Cat. No.: B12989433
M. Wt: 275.48 g/mol
InChI Key: CBRQNEVBRRWXRY-UHFFFAOYSA-N
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Description

4-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid is a heterocyclic compound with the molecular formula C8H4BrClN2O2. This compound is part of the pyrrolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid typically involves the bromination and chlorination of pyrrolopyridine derivatives. One common method includes the reaction of 5-bromo-2-chloropyridine with vinylmagnesium bromide, followed by cyclization and oxidation steps .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization: It can undergo intramolecular cyclization to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrrolopyridine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

4-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine: A closely related compound with similar chemical properties and applications.

    7-Chloro-1H-pyrrolo[2,3-c]pyridine: Another similar compound, differing by the absence of the bromine atom.

    4,7-Dichloro-1H-pyrrolo[2,3-c]pyridine: A compound with two chlorine atoms instead of one bromine and one chlorine.

Uniqueness

4-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for the synthesis of novel pharmaceuticals and for use in various research applications .

Properties

Molecular Formula

C8H4BrClN2O2

Molecular Weight

275.48 g/mol

IUPAC Name

4-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid

InChI

InChI=1S/C8H4BrClN2O2/c9-4-2-11-7(10)6-3(4)1-5(12-6)8(13)14/h1-2,12H,(H,13,14)

InChI Key

CBRQNEVBRRWXRY-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC2=C1C(=CN=C2Cl)Br)C(=O)O

Origin of Product

United States

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